4,6-difluoro-1,3-benzoxazol-2-amine
Description
Significance of the Benzoxazole (B165842) Core in Contemporary Synthetic Chemistry
The benzoxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a privileged structure in synthetic and medicinal chemistry. nih.govrsc.org Its planarity and aromaticity provide a stable and somewhat rigid core that can be functionalized to interact with a variety of biological targets. wikipedia.orgontosight.ai Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This has led to their inclusion in several marketed drugs, such as the non-steroidal anti-inflammatory drug flunoxaprofen. wikipedia.orgnih.gov The versatility of the benzoxazole core as a starting material for more complex bioactive molecules makes it a subject of ongoing research and development. nih.govrsc.org
Positional and Structural Context of 4,6-Difluoro-1,3-benzoxazol-2-amine within the Benzoxazole Class
This compound is a specific isomer within the broader class of fluorinated benzoxazoles. Its structure is characterized by a benzoxazole core with fluorine atoms at positions 4 and 6 of the benzene ring and an amino group at position 2 of the oxazole ring. This particular arrangement of substituents creates a unique electronic environment that dictates its chemical behavior and potential applications. The fluorine atoms at the 4 and 6 positions significantly influence the reactivity of the benzene ring, while the 2-amino group provides a key site for derivatization.
Synthesis and Characterization of this compound
The synthesis of 2-aminobenzoxazoles, including the 4,6-difluoro derivative, can be achieved through several established routes. A common and effective method involves the cyclization of an appropriate 2-aminophenol (B121084) with a cyanating agent. nih.gov For the synthesis of this compound, the starting material would be 2-amino-3,5-difluorophenol.
One of the most frequently employed cyanating agents for this transformation is cyanogen (B1215507) bromide (BrCN). nih.gov However, due to its high toxicity, alternative and less hazardous reagents are continuously being explored. nih.gov The general mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol onto the cyanating agent, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed nitrile carbon, leading to the formation of the benzoxazole ring.
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the key analytical data for this compound.
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂O |
| Molecular Weight | 170.12 g/mol |
| InChI | 1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
| InChIKey | GRUJYULCYAYSAF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1OC(=N2)N)F)F |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is largely governed by the interplay of the electronic effects of the fluorine substituents and the 2-amino group.
Analysis of Electronic Effects
The two fluorine atoms on the benzene ring are strong electron-withdrawing groups due to their high electronegativity. This has a significant impact on the electron density of the aromatic system. The 2-amino group, conversely, is an electron-donating group through resonance, pushing electron density into the oxazole ring and, to a lesser extent, the fused benzene ring. These opposing electronic influences create a complex reactivity profile.
Derivatization at the 2-Amino Position
The 2-amino group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Common reactions at this position include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These derivatization reactions are crucial for tuning the properties of the molecule for specific applications, such as improving solubility or modulating biological activity.
Reactivity of the Aromatic Ring
The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing fluorine atoms. wikipedia.orgbyjus.comyoutube.com Electrophilic attack, if it occurs, would be directed to the positions influenced by the activating effect of the fused oxazole ring system and the amino group. However, the strong deactivating nature of the fluorine atoms makes such reactions challenging.
Applications in Medicinal Chemistry and Materials Science
The unique structural and electronic properties of this compound make it a valuable building block in both medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJYULCYAYSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Difluoro 1,3 Benzoxazol 2 Amine
Precursor Chemistry and Starting Materials for Benzoxazole (B165842) Annulation
The foundation of synthesizing 4,6-difluoro-1,3-benzoxazol-2-amine lies in the preparation of appropriately substituted precursors. The strategic introduction of fluorine atoms and the manipulation of functional groups on the aromatic ring are critical early steps.
Functionalization of Fluorinated 2-Aminophenols as Key Intermediates
The primary starting material for the synthesis of this compound is a difluorinated 2-aminophenol (B121084). The positions of the fluorine atoms on the benzene (B151609) ring are crucial for the identity of the final product. The synthesis of these key intermediates often involves multi-step processes that may include nitration, reduction, and halogenation of phenolic compounds. The presence of the ortho-amino and hydroxyl groups is essential for the subsequent cyclization to form the benzoxazole ring. nih.gov
The reactivity of these functional groups can be modulated by the electron-withdrawing nature of the fluorine substituents, influencing the conditions required for subsequent reactions. The synthesis of various substituted 2-aminobenzoxazoles often begins with the corresponding substituted 2-aminophenols, highlighting the importance of these foundational molecules. nih.govgoogle.com
Role of Orthocarbonate Reagents in Benzoxazole Ring Formation
Orthocarbonate reagents, such as tetramethyl orthocarbonate and tetraethyl orthocarbonate, serve as effective one-carbon synthons for the construction of the 2-aminobenzoxazole (B146116) scaffold. google.com In a one-pot procedure, a substituted 2-aminophenol can be reacted with an amine and an orthocarbonate to yield the desired 2-aminobenzoxazole. nih.govgoogle.com
This method is advantageous due to its mild reaction conditions and the commercial availability of the reagents. google.com The reaction typically proceeds by the formation of an intermediate that subsequently cyclizes to form the stable benzoxazole ring. The choice of solvent can influence the reaction, with options including chloroform (B151607), methanol, toluene, and others. google.com
| Reagent | Typical Reaction Conditions | Advantages |
| Tetramethyl Orthocarbonate | Acetic acid in chloroform at 60°C | Commercially available, mild conditions google.com |
| Tetraethyl Orthocarbonate | Can replace tetramethyl orthocarbonate | Similar reactivity to the methyl analog google.com |
Application of 1,1-Dichlorodiaryloxymethanes in 2-Aminobenzoxazole Synthesis
An alternative to orthocarbonates is the use of 1,1-dichlorodiaryloxymethanes, such as 1,1-dichlorodiphenoxymethane. nih.govgoogle.com This crystalline solid is also commercially available and can be used in a one-pot synthesis of 2-aminobenzoxazoles from a 2-aminophenol and an amine. google.com
The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in a solvent like toluene. google.com The conditions are generally mild, often proceeding at room temperature, although gentle heating can be beneficial in some cases. google.com This method offers a versatile route to a variety of substituted 2-aminobenzoxazoles. nih.gov
| Reagent | Base | Solvent | Temperature |
| 1,1-Dichlorodiphenoxymethane | Triethylamine | Toluene | Room temperature to ~60°C google.com |
Classical and Modern Approaches to 2-Aminobenzoxazole Formation
The formation of the 2-aminobenzoxazole ring system can be achieved through several classical and modern synthetic strategies. These methods primarily involve the cyclization of a 2-aminophenol derivative with a reagent that provides the C2 carbon and the amino group.
Condensation Reactions Utilizing Carbonyl Compounds and Derivatives
A traditional and widely used method for forming the benzoxazole ring is the condensation of a 2-aminophenol with a carbonyl compound or its derivative. nih.govrsc.org While the reaction with aldehydes and ketones typically leads to 2-substituted benzoxazoles, the synthesis of 2-aminobenzoxazoles requires a different approach. The reaction of 2-aminophenol with reagents like cyanogen (B1215507) bromide (which is highly toxic) or isothiocyanates can lead to the formation of the 2-amino or related derivatives. nih.govnih.gov
Modern advancements focus on developing more environmentally benign and efficient catalytic systems for these condensation reactions. nih.gov The general mechanism involves the initial formation of a Schiff base or a related intermediate, followed by intramolecular cyclization and dehydration or elimination to yield the benzoxazole ring. nih.govwikipedia.org
Cyclodesulfurization Strategies via Thiourea (B124793) Intermediates
An alternative route to 2-aminobenzoxazoles involves the use of thiourea intermediates. nih.gov This strategy begins with the reaction of a 2-aminophenol with a reagent to form a thiourea derivative. This intermediate can then undergo cyclodesulfurization to form the 2-aminobenzoxazole.
This method is particularly useful for synthesizing N-substituted 2-aminobenzoxazoles. The cyclization is often promoted by a desulfurizing agent. While the direct application to this compound is specific, the general strategy has been applied to the synthesis of related benzimidazole (B57391) structures, suggesting its potential applicability in benzoxazole synthesis. nih.govnih.gov For instance, the reaction of 2-aminophenol with thiourea can produce benzoxazole-2-thiol, which can be a precursor to further derivatives. rsc.org
Development of One-Pot Synthetic Protocols for Efficiency
A notable one-pot approach involves the reaction of 2-aminophenols with various reagents. For instance, a one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones has been reported from the reaction of 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur, achieving yields of up to 98%. nih.gov This particular method is noted for being versatile, robust, and scalable. nih.gov While this example illustrates the synthesis of a related derivative, the principles of one-pot synthesis are broadly applicable to the preparation of other benzoxazoles, including this compound. The reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride also provides a one-pot route to 2-substituted benzoxazoles under mild conditions. beilstein-journals.org
Catalytic Systems in the Synthesis of Fluorinated Benzoxazoles
Catalysis plays a pivotal role in the synthesis of fluorinated benzoxazoles, enabling efficient and selective ring closure reactions. A variety of catalytic systems have been explored to facilitate these transformations.
Metal-Catalyzed Ring Closure Reactions
A range of metal catalysts have been effectively used in the synthesis of benzoxazoles. These include catalysts based on Nickel(II), Palladium (Pd), Iron(III) chloride (FeCl3), Copper(I) oxide (Cu2O), and mixed metal oxides like TiO2-ZrO2. rsc.org Copper-catalyzed intramolecular arylation is a particularly noteworthy method due to its high reactivity and the cost-effectiveness of the catalyst and ligands under mild conditions. researchgate.net Various copper-based systems, such as those involving CuI with ligands like 1,10-phenanthroline (B135089) or N-heterocyclic carbenes, have been reported for this purpose. researchgate.net Nickel(II) complexes have also been employed for the intramolecular cyclization of 2-aminophenols and aromatic aldehydes, providing high yields with low catalyst loading. rsc.org
Ionic Liquid-Mediated Synthetic Pathways
Ionic liquids (ILs) have emerged as green and reusable catalysts for the synthesis of benzoxazoles. bepls.com They offer advantages such as non-corrosiveness, safety, and ease of product isolation. bepls.com For example, the ionic liquid [Et3NH][HSO4] has been successfully used to promote the one-pot synthesis of 1,3-benzoxazoles under solvent-free conditions. bepls.com Another approach utilizes a reusable Brønsted acidic ionic liquid gel, which acts as an efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.govacs.org This method boasts high yields and a simple work-up procedure, although it may require elevated temperatures. rsc.org
Heterogeneous Catalysis Approaches for Sustainable Synthesis
Heterogeneous catalysts are gaining prominence in the sustainable synthesis of benzoxazoles due to their ease of separation and reusability. Montmorillonite KSF clay has been utilized as a catalyst in these reactions. Fe3O4@SiO2-SO3H nanoparticles represent another effective and magnetically recoverable heterogeneous catalyst for the preparation of 2-arylbenzoxazoles through the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions. ajchem-a.com This method is advantageous for its simplicity and the satisfactory performance of the recyclable catalyst. ajchem-a.com
Reaction Conditions and Optimization for Targeted Synthesis
The efficiency and selectivity of benzoxazole synthesis are highly dependent on the reaction conditions. Optimization of these parameters is key to achieving the desired product in high yield.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the outcome of benzoxazole synthesis. A variety of solvents have been investigated, including methanol, acetonitrile (B52724), tetrahydrofuran, ethyl acetate, toluene, and chloroform. researchgate.nettandfonline.com For instance, the use of ethanol (B145695) as a solvent at room temperature has been reported in the presence of fluorophosphoric acid as a catalyst, leading to high yields and short reaction times. tandfonline.com In some metal-catalyzed reactions, acetonitrile has been employed as the solvent at room temperature. rsc.org The selection of the optimal solvent is often determined by the specific catalytic system and reactants being used.
Spectroscopic Characterization Methodologies for 4,6 Difluoro 1,3 Benzoxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed experimental ¹H NMR data for 4,6-difluoro-1,3-benzoxazol-2-amine is not widely available in the public domain. However, a theoretical analysis of its structure suggests that the proton NMR spectrum would exhibit signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the fused oxazole (B20620) ring. The protons on the benzene (B151609) ring are expected to show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not readily found in published literature. A predicted ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in their identification. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the fluorine substituents. The carbon atom of the C=N group in the oxazole ring and the carbon of the C-O group would also have distinct chemical shifts, providing key information for the confirmation of the heterocyclic ring structure.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment
Given the presence of two fluorine atoms in the molecule, ¹⁹F NMR spectroscopy would be an invaluable tool for its characterization. This technique is highly sensitive to the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each fluorine atom at the 4- and 6-positions, as they are in different chemical environments. The difference in their chemical shifts would be due to their relative positions on the benzene ring and their through-space interactions with other atoms. Furthermore, these signals would likely exhibit coupling to the adjacent aromatic protons, providing further structural information. However, specific experimental ¹⁹F NMR data is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR spectra for this compound are not documented in readily accessible sources, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include N-H stretching vibrations for the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the benzoxazole (B165842) ring would likely appear in the 1630-1690 cm⁻¹ region. Furthermore, strong C-F stretching vibrations, characteristic of organofluorine compounds, are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence and specific positions of these absorption bands would provide strong evidence for the presence of the amine, aromatic, and fluoro-substituted benzoxazole functionalities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and can offer insights into the compound's structure. For this compound, the molecular formula is C₇H₄F₂N₂O, corresponding to a monoisotopic mass of 170.02917 Da. uni.lu
Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu This information is vital for the interpretation of an experimental mass spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.03645 |
| [M+Na]⁺ | 193.01839 |
| [M-H]⁻ | 169.02189 |
| [M+NH₄]⁺ | 188.06299 |
| [M+K]⁺ | 208.99233 |
| [M+H-H₂O]⁺ | 153.02643 |
| [M+HCOO]⁻ | 215.02737 |
| [M+CH₃COO]⁻ | 229.04302 |
| [M]⁺ | 170.02862 |
| [M]⁻ | 170.02972 |
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the initial loss of small, stable molecules or radicals, providing further clues about the connectivity of the atoms.
Advanced Spectroscopic Techniques for Detailed Structural Investigation
While the fundamental spectroscopic techniques of NMR, IR, and MS provide a solid foundation for the structural elucidation of this compound, more advanced methods could offer even deeper insights. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule. X-ray crystallography, if a suitable single crystal can be obtained, would provide the most definitive structural information by determining the precise spatial arrangement of atoms in the solid state. However, to date, no such advanced experimental data for this specific compound has been made publicly available.
Computational and Theoretical Chemistry Studies on 4,6 Difluoro 1,3 Benzoxazol 2 Amine
Role as a Scaffold in Kinase Inhibitors
In medicinal chemistry, the 4,6-difluoro-1,3-benzoxazol-2-amine scaffold has been incorporated into molecules designed as kinase inhibitors. The fluorinated benzoxazole (B165842) core can serve as a bioisosteric replacement for other heterocyclic systems, potentially improving drug-like properties.
Building Block for Biologically Active Molecules
Beyond kinase inhibitors, this compound serves as a versatile starting material for a broader range of biologically active molecules. Its ability to be readily derivatized at the 2-amino position allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov
Potential in Novel Organic Materials
In the realm of materials science, fluorinated aromatic compounds are of interest for the development of novel organic materials. numberanalytics.com Polybenzoxazoles (PBOs) are known for their excellent thermal stability and low dielectric constants. rsc.org The incorporation of fluorine into such polymers can further enhance these properties. While specific applications of this compound in materials science are still emerging, its structure suggests potential use in the synthesis of fluorinated PBOs or other advanced polymers with tailored electronic and physical properties.
Advanced Applications and Derivatization Strategies of 4,6 Difluoro 1,3 Benzoxazol 2 Amine As a Building Block
Integration into Complex Heterocyclic Systems
The 4,6-difluoro-1,3-benzoxazol-2-amine core is an excellent starting point for the synthesis of more elaborate heterocyclic systems. The presence of the reactive 2-amino group, coupled with the activated benzoxazole (B165842) ring, allows for a variety of annulation and fusion reactions.
Synthesis of Novel Benzoxazole-Fused Scaffolds
The primary amino group of this compound can be exploited to construct fused heterocyclic systems. By reacting it with appropriate bifunctional electrophiles, novel polycyclic scaffolds can be accessed. For instance, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine-fused benzoxazoles. These reactions often proceed through an initial condensation to form an enaminone, followed by an intramolecular cyclization.
A general strategy involves the reaction of the aminobenzoxazole with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a β-ketoester, under acidic or thermal conditions to forge a new six-membered ring. The specific nature of the resulting fused system depends on the chosen dielectrophile.
Table 1: Proposed Synthesis of Benzoxazole-Fused Pyrimidines
| Reactant 1 | Reactant 2 | Proposed Product | Potential Reaction Conditions |
| This compound | Diethyl malonate | 2,4-Dihydroxy-pyrimido[2,1-b]benzoxazole derivative | High temperature, base catalysis |
| This compound | Ethyl acetoacetate | 2-Methyl-4-hydroxy-pyrimido[2,1-b]benzoxazole derivative | Acid catalysis (e.g., PPA, H2SO4) |
| This compound | Acetylacetone | 2,4-Dimethyl-pyrimido[2,1-b]benzoxazole derivative | Acid catalysis, heat |
Development of Multi-Fluorinated Heterocyclic Architectures
The strategic incorporation of fluorine is a key strategy in modern drug discovery. nih.gov Starting with this compound, it is possible to design and synthesize novel heterocyclic architectures bearing multiple fluorine atoms. This can be achieved by reacting the parent compound with other fluorine-containing building blocks.
For example, the acylation of the 2-amino group with a fluorinated acid chloride or anhydride, followed by further synthetic manipulations, can introduce additional fluorinated motifs into the final molecule. This approach allows for the fine-tuning of the electronic properties and biological activity of the resulting compounds. The development of polyfluorinated benzoxazole derivatives is of significant interest for creating new materials with unique properties and for developing more effective pharmaceuticals. nih.gov
Synthetic Transformations via the Amine Functionality
The 2-amino group is the most versatile handle for the derivatization of the this compound core. Its nucleophilic character allows for a wide range of transformations, leading to a diverse array of functionalized molecules.
Formation of Schiff Bases and Related Imine Derivatives
The condensation of the primary amino group of this compound with aldehydes or ketones readily forms Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with catalytic amounts of acid. The resulting imines are valuable intermediates themselves, as the C=N bond can be further reduced to form secondary amines or be attacked by nucleophiles.
The nucleophilicity of the 2-amino group in aminobenzoxazoles can be lower than that of simple anilines, which may necessitate the use of more reactive aldehydes or activating conditions. nih.gov
Table 2: Illustrative Examples of Schiff Base Formation
| Aldehyde/Ketone | Proposed Schiff Base Product |
| Benzaldehyde | N-(phenylmethylidene)-4,6-difluoro-1,3-benzoxazol-2-amine |
| 4-Methoxybenzaldehyde | N-[(4-methoxyphenyl)methylidene]-4,6-difluoro-1,3-benzoxazol-2-amine |
| Acetone | N-(propan-2-ylidene)-4,6-difluoro-1,3-benzoxazol-2-amine |
| Cyclohexanone | N-cyclohexylidene-4,6-difluoro-1,3-benzoxazol-2-amine |
Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation
The 2-amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically performed by treating the aminobenzoxazole with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the generated acid.
The resulting amides and sulfonamides are often more stable than the parent amine and can exhibit distinct biological activities. This derivatization strategy is widely used in medicinal chemistry to explore structure-activity relationships. Current time information in Bangalore, IN.nih.gov
Table 3: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | Proposed Product Name |
| Acetyl chloride | Amide | N-(4,6-difluoro-1,3-benzoxazol-2-yl)acetamide |
| Benzoyl chloride | Amide | N-(4,6-difluoro-1,3-benzoxazol-2-yl)benzamide |
| Benzenesulfonyl chloride | Sulfonamide | N-(4,6-difluoro-1,3-benzoxazol-2-yl)benzenesulfonamide |
| p-Toluenesulfonyl chloride | Sulfonamide | N-(4,6-difluoro-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamide |
Strategic Incorporation into Larger Molecular Constructs
The versatility of this compound makes it an attractive building block for incorporation into larger and more complex molecules, particularly through multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex structures from simple starting materials in a single synthetic step. nih.govwikipedia.org
In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. This approach offers a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted to incorporate the benzoxazole moiety if a suitable isocyanide-functionalized benzoxazole were prepared. wikipedia.orgnih.gov The strategic use of this fluorinated building block in such convergent synthetic strategies opens up new avenues for the creation of novel chemical entities with tailored properties.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a thorough investigation into the scientific literature and chemical databases, detailed research findings on the advanced applications and specific derivatization strategies of the chemical compound this compound are not publicly available. This scarcity of information prevents a detailed exploration of its use as a building block in the design of metal coordination ligands, the preparation of functionalized polymers, or as a precursor in diverse organic reactions beyond direct cyclization.
While the benzoxazole scaffold itself is a well-established pharmacophore and a versatile building block in materials science and organic synthesis, the specific 4,6-difluoro substituted aminobenzoxazole appears to be a compound of limited scholarly focus. Major chemical databases, such as PubChem, currently lack curated literature or patent data for this specific molecule, indicating a significant gap in the documented research landscape.
The broader class of 2-aminobenzoxazoles has been investigated for various applications. For instance, derivatives of 2-aminobenzoxazole (B146116) have been synthesized and evaluated for their potential as antifungal agents against phytopathogenic fungi. nih.gov These studies often involve the cyclization of substituted 2-aminophenols with cyanogen (B1215507) bromide to form the core benzoxazole ring system. nih.gov Further derivatization, such as through Suzuki cross-coupling reactions or acylation of the amino group, has been explored to create libraries of compounds for structure-activity relationship studies. nih.gov
In the realm of materials science, benzoxazole-functionalized polymers have been developed. These materials can exhibit interesting properties, such as fluorescence, making them suitable for applications like the selective detection of metal ions. However, these studies have typically utilized other benzoxazole derivatives as the monomeric units.
The amination of the benzoxazole core is a known organic transformation that can be achieved using specific oxidizing agents. nih.gov This type of reaction, in principle, could be applied to "this compound" to create more complex structures. However, no specific examples of such reactions with this particular compound have been reported in the literature.
Similarly, the coordination chemistry of benzoxazole-containing ligands with various metal ions has been a subject of research, leading to the development of metal complexes with applications in medicine and materials. nih.gov These complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov Once again, this research has focused on other substituted benzoxazoles, and there is no available data on metal complexes derived from this compound.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Pathways
The future of chemical synthesis lies in the adoption of environmentally benign methodologies. For 4,6-difluoro-1,3-benzoxazol-2-amine, a shift towards greener synthetic routes is a primary area of focus. Traditional methods for synthesizing 2-aminobenzoxazoles often involve hazardous reagents like cyanogen (B1215507) bromide. nih.gov Modern approaches seek to replace such toxic components and minimize waste.
Future research will likely concentrate on the following green chemistry principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing volatile organic solvents with greener alternatives such as water or ionic liquids. Research has demonstrated the successful synthesis of 2-aminobenzoxazoles in water, which significantly reduces the environmental impact. rsc.orgrsc.org
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, which can often accelerate reaction times and improve yields. mdpi.com
Use of Renewable Feedstocks: While not immediately applicable to this specific molecule, the broader goal of using renewable starting materials is a long-term objective in sustainable chemistry.
Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry.
A facile and efficient method for the direct oxidative amination of benzoxazoles using a reusable heterocyclic ionic liquid as a catalyst has been reported, offering a green and sustainable alternative. mdpi.comnih.gov This approach proceeds at room temperature and provides good to excellent yields of 2-aminobenzoxazoles. mdpi.comnih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
The efficiency of synthesizing this compound can be significantly improved by developing novel catalytic systems. Current research on benzoxazole (B165842) synthesis highlights several promising catalytic strategies that could be adapted for this specific compound.
Future explorations in this area will likely involve:
Homogeneous and Heterogeneous Catalysis: Investigating a wider range of metal-based and metal-free catalysts. For instance, fluorinated phosphoric acid has been shown to be a versatile and effective catalyst for the synthesis of benzoxazoles at room temperature. tandfonline.comtandfonline.comresearchgate.net
Nanocatalysts: Utilizing the unique properties of nanomaterials to enhance catalytic activity and selectivity.
Biocatalysis: Employing enzymes as catalysts to achieve high stereoselectivity and operate under mild reaction conditions.
Photoredox Catalysis: Harnessing the power of light to drive chemical reactions, often with high efficiency and selectivity.
The following table summarizes some of the catalytic systems that have been used for the synthesis of benzoxazole derivatives and could be explored for the synthesis of this compound.
| Catalyst Type | Catalyst | Reaction Conditions | Advantages |
| Ionic Liquid | 1-butylpyridinium iodide | Room temperature, TBHP, Acetic acid | Green, reusable catalyst, mild conditions. mdpi.comnih.gov |
| Brønsted Acid | Fluorophosphoric acid | Ethanol (B145695), Room temperature | Efficient, simple work-up, high yields. tandfonline.comtandfonline.comresearchgate.net |
| Heterogeneous Ionic Liquid Gel | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | High yields, recyclable catalyst, no additional additives required. nih.govacs.org |
Integration of Advanced Computational Methodologies for Predictive Molecular Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, computational approaches can be instrumental in predicting its properties and guiding the design of new derivatives with enhanced functionalities.
Key areas for future computational research include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule.
Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can predict the binding affinity and mode of interaction of this compound and its analogs with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of a series of compounds with their biological activity or physical properties. This can aid in the rational design of more potent or effective molecules.
In Silico Screening: Virtually screening large libraries of compounds to identify potential candidates with desired properties before embarking on time-consuming and expensive experimental synthesis. The rational design of inhibitors for enzymes like renin has been successfully demonstrated for related benzoxazinone (B8607429) structures. nih.gov
Expansion of Synthetic Utility in Complex Molecule Assembly and Materials Science
The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of more complex molecules and advanced materials.
Future research in this domain could explore:
Medicinal Chemistry: Using the compound as a scaffold to synthesize novel drug candidates. The 2-aminobenzoxazole (B146116) moiety is a known pharmacophore in various therapeutic areas. nih.gov
Materials Science: Incorporating the this compound unit into polymers or other materials to impart specific properties such as thermal stability, fluorescence, or altered electronic characteristics. Benzoxazole derivatives have applications in materials chemistry. nih.gov For instance, substituted 2-phenacylbenzoxazole difluoroboranes exhibit interesting photophysical properties. mdpi.com
Supramolecular Chemistry: Designing and synthesizing self-assembling systems based on this molecule for applications in sensing, catalysis, or nanotechnology.
Agrochemicals: Investigating the potential of derivatives as herbicides, fungicides, or insecticides, as the benzoxazole core is present in some agrochemical compounds.
The development of efficient synthetic methods, such as the Smiles rearrangement, can further expand the accessibility of a variety of N-substituted 2-aminobenzoxazoles for these applications. nih.gov
Q & A
Q. What advanced techniques validate the molecular interactions of this compound with proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
- X-ray Crystallography : Resolve 3D structures of ligand-protein complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
